molecular formula C10H13N3O5S B5775363 N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No. B5775363
M. Wt: 287.29 g/mol
InChI Key: DHDSYGFRCZZSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSMA is a member of the sulfonylurea family of herbicides and is commonly used as a selective post-emergence herbicide in agriculture. However, the focus of

Mechanism of Action

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide exerts its effects on cancer cells by inhibiting the activity of enzymes involved in the cell cycle and DNA replication. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to affect various biochemical and physiological processes in cancer cells. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide inhibits the activity of enzymes involved in energy metabolism, leading to a decrease in ATP production. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide also disrupts the redox balance in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potent activity against cancer cells, its ability to enhance the efficacy of chemotherapy drugs, and its relatively low toxicity compared to other cancer drugs. However, the limitations of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potential toxicity to non-cancerous cells and the need for further studies to determine optimal dosages and treatment regimens.

Future Directions

There are several future directions for research on N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One potential direction is to investigate the use of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in combination with other cancer drugs to enhance their efficacy. Another direction is to study the potential use of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in cancer treatment.

Synthesis Methods

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be synthesized by reacting N-methyl-N-(3-nitrophenyl)glycinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide as a white crystalline solid.

Scientific Research Applications

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been studied for its potential use in cancer treatment. Studies have shown that N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Furthermore, N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to enhance the efficacy of chemotherapy drugs when used in combination with them.

properties

IUPAC Name

N-methyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-11-10(14)7-12(19(2,17)18)8-4-3-5-9(6-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDSYGFRCZZSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.